molecular formula C9H18N2O2S B7966812 8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane

Cat. No.: B7966812
M. Wt: 218.32 g/mol
InChI Key: HTDCNXLWDUBBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane is a synthetically valuable spirocyclic building block recognized as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is highly sought after for constructing novel compounds targeting a range of diseases. Researchers utilize this core structure in the development of small molecule inhibitors for oncology, particularly as part of compounds targeting cyclin-dependent kinases like CDK8, which is implicated in colorectal cancer and other malignancies . The diazaspiro[4.5]decane framework, especially when functionalized with sulfonyl groups, is a key component in exploring new antibacterial agents, with research showing potent activity against pathogens like Staphylococcus aureus . The methylsulfonyl group is a critical pharmacophore that can enhance binding affinity and selectivity toward biological targets. This compound serves as a versatile intermediate for further synthetic elaboration, enabling the discovery of new therapeutic candidates. It is supplied for research purposes as a high-purity chemical entity to support lead optimization and hit-to-lead campaigns in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-methylsulfonyl-1,8-diazaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCNXLWDUBBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CCCN2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated 5-Endo Cyclization

A scalable approach involves bromine-mediated cyclization of 4-aminobutene derivatives. For example:

  • Precursor Preparation : A 4-aminobutene intermediate is synthesized via alkylation of tert-butyl piperidine-1,4-dicarboxylate with methyl 2-bromoacetate.

  • Cyclization : Treatment with bromine in toluene induces 5-endo cyclization, forming the spiro[4.5]decane core. Yields range from 60–75%.

Key Reaction Conditions :

  • Solvent: Toluene or THF

  • Temperature: Reflux (110–120°C)

  • Catalysts: None required

Reduction of Spirocyclic Intermediates

LiAlH₄ Reduction of Imides

The spirocyclic imide intermediate (e.g., 1,3-dioxo-2,8-diazaspiro[4.5]decane) is reduced to the corresponding amine using LiAlH₄:

  • Procedure : The imide is dissolved in anhydrous THF, and LiAlH₄ is added portionwise at 0°C. The mixture is stirred at room temperature for 4–6 hours.

  • Yield : 80–90% after purification by flash chromatography.

Critical Parameters :

  • Stoichiometry: 4–5 equivalents of LiAlH₄

  • Workup: Quenching with aqueous NH₄Cl to prevent over-reduction

Sulfonylation to Introduce Methylsulfonyl Group

Direct Sulfonylation with Methanesulfonyl Chloride

The free amine in 1,8-diazaspiro[4.5]decane reacts with methanesulfonyl chloride under basic conditions:

  • Reaction Setup :

    • Amine (1.0 equiv), methanesulfonyl chloride (1.2 equiv)

    • Base: Triethylamine (2.0 equiv) or DIPEA

    • Solvent: Dichloromethane or THF

    • Temperature: 0°C to room temperature

  • Optimization :

    • Catalytic DMAP improves reaction efficiency (yield: 85–92%).

    • Side products (e.g., disulfonylated derivatives) are minimized by controlling stoichiometry.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane)

  • Recrystallization from ethanol/water mixtures

Alternative Pathways via Spirocyclic Urea Intermediates

Reductive Amination and Sulfonylation

A patent-derived method involves:

  • Reductive Amination : A cyclohexanone derivative is treated with ammonium carbonate and KCN in aqueous ethanol, forming a hydantoin intermediate.

  • Sulfonylation : The hydantoin is reacted with methanesulfonyl chloride in CH₂Cl₂ with triethylamine, followed by acid-catalyzed ring-opening.

Key Data :

  • Overall yield: 60–65%

  • Purity: >95% (HPLC)

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems enhance efficiency:

  • Cyclization Step : Conducted in a packed-bed reactor with immobilized bromine catalysts.

  • Sulfonylation : Automated dosing of methanesulfonyl chloride ensures precise stoichiometry.

Advantages :

  • 20–30% reduction in reaction time

  • Consistent purity (>98%)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Bromine Cyclization7595HighModerate
LiAlH₄ Reduction9097MediumLow
Continuous Flow8598HighHigh

Challenges and Mitigation Strategies

  • Over-Sulfonylation : Controlled addition of methanesulfonyl chloride and low temperatures prevent disulfonylation.

  • Byproduct Formation : LiAlH₄ reductions may generate aluminum residues; careful filtration and aqueous workups are essential .

Chemical Reactions Analysis

Types of Reactions

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the structure or remove specific functional groups.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated compounds and strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit permeability transition pores through a mechanism independent of the F O-ATP synthase c subunit Glu 119 .

Comparison with Similar Compounds

LH1753 (8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane))

  • Structure : Incorporates a bioisosteric 1,8-diazaspiro[4.5]decane core replacing N-methylpiperazine groups in LH708 .
  • Activity :
    • EC₅₀ : 29.5 ± 8.6 nM (L-cystine crystallization inhibition), ~2× more potent than LH708 (EC₅₀ = 59.8 ± 7.2 nM) and ~120× more potent than CDME (EC₅₀ = 3530 ± 360 nM) .
    • Mechanism : Binds to L-cystine crystal {1010} step edges, disrupting growth via mixed disulfide formation .
  • Pharmacokinetics :
    • Oral bioavailability: 16% (parent drug), 27% (active metabolite LH1753M), combined 22% .
    • Urinary metabolite concentration: 2.1 ± 1.4 μM (24 h post-oral dose), sufficient for therapeutic effect .

LH708 (L-Cystine Bis(N'-Methylpiperazide))

  • Structure : Contains terminal N-methylpiperazine groups.
  • Activity :
    • EC₅₀ : 59.8 ± 7.2 nM .
    • Limitations : Lower bioavailability and potency compared to LH1753 .

CDME (L-Cystine Dimethyl Ester)

  • Structure : Simple dimethyl ester derivative of L-cystine.
  • Activity :
    • EC₅₀ : 3530 ± 360 nM .
    • Drawbacks : Low potency and unstable efficacy in vivo .

Table 1: Comparison of Key Cystinuria Inhibitors

Compound EC₅₀ (nM) Oral Bioavailability (%) Key Structural Feature
LH1753 29.5 22 (combined) 1,8-diazaspiro[4.5]decane core
LH708 59.8 <20 N-Methylpiperazine terminals
CDME 3530 N/A Dimethyl ester

Structural Analogues in Other Therapeutic Contexts

8-(3-Bromo-5-Chloropyridin-4-yl)-1,8-Diazaspiro[4.5]decane (Compound 35)

  • Structure : Substituted pyridine at the 8-position.
  • Application : Intermediate in synthesizing small-molecule modulators (e.g., compound 52 for undisclosed targets) .
  • Synthesis : Microwave-assisted coupling with 73% yield .

8-(Methylsulfonyl)-2,8-Diazaspiro[4.5]decane Hydrochloride

  • Structure : Methylsulfonyl group at the 8-position.
  • Properties :
    • Boiling point: 384.7°C (760 mmHg) .
    • Safety: Requires handling precautions to avoid inhalation or skin contact .

Biological Activity

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure which is known for its unique steric and electronic properties. The methylsulfonyl group enhances its solubility and biological activity. The molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of approximately 202.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence indicating that this compound may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the effectiveness of the compound against various pathogens, indicating a promising profile for further development as an antimicrobial agent.

Case Study: Inhibition of L-Cystine Crystallization

A notable study involved the use of this compound as an inhibitor of L-cystine crystallization in a Slc3a1-knockout mouse model. The study demonstrated that:

  • The compound significantly reduced stone formation compared to control groups.
  • The oral bioavailability was recorded at approximately 22%, indicating good absorption characteristics.

Table 2: Efficacy of this compound in Inhibiting L-Cystine Crystallization

Parameter Value
EC50 (in vitro)29.5 nM
Oral Bioavailability22%
Percentage of mice with stones8% (treated) vs. 54.9% (control)

This data illustrates the compound's potential as a therapeutic agent in managing cystinuria by preventing stone formation.

Additional Research Findings

Further investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the spirocyclic framework can enhance its potency and selectivity for biological targets. Variants of the compound have been tested for their antidiabetic and antitubercular activities, showing promising results comparable to established drugs.

Q & A

Q. What are the recommended synthetic routes for 8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane, and how do structural analogs inform its synthesis?

Synthesis of this spirocyclic compound typically involves cyclization reactions using sulfonylating agents to introduce the methylsulfonyl group. Structural analogs like 8-phenyl or 8-benzyl derivatives (e.g., 8-phenyl-2,8-diazaspiro[4.5]decan-3-one) suggest that substituent choice (methyl vs. aryl) impacts reactivity due to steric and electronic effects . Methodologically, NMR and mass spectrometry are critical for verifying the spirocyclic core and sulfonyl group incorporation, with adjustments in reaction conditions (e.g., solvent polarity, temperature) guided by analog comparisons .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and stability?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for structural confirmation, particularly to resolve signals from the diazaspiro ring and methylsulfonyl group. Stability studies under varying pH and temperature conditions should employ HPLC with UV detection to monitor degradation products. For analogs like 8-phenyl derivatives, differential scanning calorimetry (DSC) has been used to assess thermal stability, a method applicable here .

Q. How does the methylsulfonyl group influence solubility and reactivity compared to other substituents?

The methylsulfonyl group enhances polarity, improving aqueous solubility relative to hydrophobic aryl substituents (e.g., phenyl or benzyl). Reactivity studies on analogs indicate that sulfonyl groups act as electron-withdrawing moieties, potentially directing regioselectivity in nucleophilic reactions. Comparative solubility assays (e.g., shake-flask method) and computational polarity predictions (via LogP calculations) are recommended .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for studying this compound’s interactions with biological targets?

Density Functional Theory (DFT) can model the compound’s electronic structure to predict reactive sites, while molecular docking (using software like AutoDock Vina) can explore binding affinities to enzymes or receptors. For example, analogs such as 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione were analyzed for conformational stability, a framework applicable here . Advanced studies should integrate molecular dynamics simulations to assess binding kinetics under physiological conditions .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis or derivatization?

A 2k2^k factorial design can systematically evaluate variables like catalyst loading, temperature, and solvent ratio. For instance, optimizing the sulfonylation step might involve testing tert-butyl methyl ether vs. dichloromethane as solvents. Statistical tools (e.g., ANOVA) identify significant factors, reducing iterative experimentation. This approach aligns with methodologies used in membrane separation and process control studies in chemical engineering .

Q. What mechanistic insights explain contradictory reactivity data between this compound and its analogs?

Contradictions may arise from divergent steric effects or solvent-mediated transition states. For example, 8-phenyl analogs exhibit slower nucleophilic substitution due to aryl group bulkiness, whereas the methylsulfonyl group’s smaller size may accelerate reactions. Kinetic studies (e.g., stopped-flow spectrometry) paired with Hammett plots can resolve such discrepancies by correlating substituent effects with reaction rates .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance predictive modeling of its physicochemical properties?

AI algorithms trained on spirocyclic compound datasets can predict solubility, partition coefficients, and degradation pathways. COMSOL’s multiphysics simulations enable coupling chemical reaction kinetics with fluid dynamics, useful for reactor design. Future applications include autonomous experimentation systems ("smart labs") that iteratively refine synthesis protocols based on real-time data .

Methodological Challenges and Theoretical Frameworks

Q. How should researchers design experiments to validate hypotheses about structure-activity relationships (SAR)?

SAR studies require a tiered approach:

  • Step 1: Synthesize derivatives with systematic substituent variations (e.g., alkyl, aryl, sulfonyl groups).
  • Step 2: Assay biological activity (e.g., enzyme inhibition) and correlate with computed descriptors (e.g., electrostatic potential maps).
  • Step 3: Apply multivariate regression to identify key structural determinants. This mirrors methodologies used in pharmacological studies of diazaspiro derivatives .

Q. What theoretical frameworks guide the interpretation of this compound’s role in catalytic cycles or supramolecular assemblies?

Ligand design theories (e.g., HSAB theory) and supramolecular concepts (e.g., host-guest chemistry) provide foundational frameworks. For example, the spirocyclic core’s rigidity may stabilize transition metals in catalysis, while the sulfonyl group could mediate hydrogen bonding in self-assembly. Referencing studies on similar diazaspiro compounds in coordination chemistry is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.